Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
Brand Name:
Vulcanchem
CAS No.:
121104-76-5
VCID:
VC0049598
InChI:
InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1
SMILES:
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3
Molecular Formula:
C15H19NO5
Molecular Weight:
293.31 g/mol
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
CAS No.: 121104-76-5
Main Products
VCID: VC0049598
Molecular Formula: C15H19NO5
Molecular Weight: 293.31 g/mol
CAS No. | 121104-76-5 |
---|---|
Product Name | Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester |
Molecular Formula | C15H19NO5 |
Molecular Weight | 293.31 g/mol |
IUPAC Name | [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] benzoate |
Standard InChI | InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1 |
Standard InChIKey | DWBDMLGCCJIACZ-ODXJTPSBSA-N |
Isomeric SMILES | C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CC=C3 |
SMILES | C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Synonyms | 1,6,7,8-Indolizinetetrol, octahydro-, 6-benzoate, (1S,6S,7S,8R,8aR)- |
PubChem Compound | 451465 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume